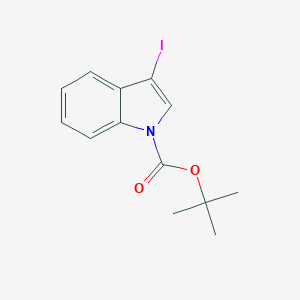

tert-Butyl 3-iodo-1H-indole-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFWPZQNSUAMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440903 | |

| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192189-07-4 | |

| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl 3-iodo-1H-indole-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocol detailed herein focuses on the direct iodination of the indole C3 position, a common and efficient method for introducing iodine into the indole scaffold.

Core Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound from tert-butyl 1H-indole-1-carboxylate using N-iodosuccinimide (NIS).

| Parameter | Value | Notes |

| Reactants | ||

| tert-Butyl 1H-indole-1-carboxylate | 1.0 equivalent | Starting material |

| N-Iodosuccinimide (NIS) | 1.1 equivalents | Iodinating agent |

| Solvent | ||

| Acetonitrile (CH₃CN) | 0.2 M concentration | Anhydrous |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Atmosphere | Inert (Nitrogen or Argon) | Recommended |

| Work-up & Purification | ||

| Quenching Agent | Saturated aq. Na₂S₂O₃ | To remove excess iodine |

| Extraction Solvent | Ethyl acetate | |

| Purification Method | Flash column chromatography | Silica gel |

| Eluent System | Hexane/Ethyl Acetate gradient | e.g., 98:2 to 95:5 |

| Yield | ||

| Isolated Yield | Typically > 90% |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

tert-Butyl 1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl 1H-indole-1-carboxylate (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material (to achieve a concentration of approximately 0.2 M).

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1 eq.) portion-wise at room temperature. Protect the reaction from light by covering the flask with aluminum foil.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent system) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining iodine. The color of the organic layer should turn from reddish-brown to pale yellow.

-

Aqueous Work-up: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 5%) to afford this compound as a white to pale yellow solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Technical Guide: Physical and Chemical Properties of tert-Butyl 3-iodo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate in organic synthesis, offers a versatile scaffold for the development of novel pharmaceutical compounds and functional materials. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the iodine atom at the C3-position serves as a reactive handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the known physical properties, spectral characteristics, and key synthetic applications of this compound.

Core Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 192189-07-4 | [1][2] |

| Molecular Formula | C₁₃H₁₄INO₂ | [3] |

| Molecular Weight | 343.17 g/mol | |

| Physical Form | Yellow to red-brown sticky oil, semi-solid, or solid | [1] |

| Melting Point | Estimated 50-75 °C | Based on related compounds N-Boc-5-bromoindole (56-57 °C)[4] and N-Boc-3-iodoaniline (71-75 °C). The physical description as a semi-solid suggests a low melting point. |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | Inferred from synthesis and reaction protocols.[5] |

| pKa | Data not available | |

| logP | Data not available | A calculated logP of 5.6081 is reported for the related compound tert-butyl 6-(benzyloxy)-3-iodo-1H-indole-1-carboxylate.[6] |

| Storage | 2-8 °C (Refrigerator) | [1] |

Spectral Data Analysis

While specific spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous indole derivatives.[7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the protons of the tert-butyl group.

-

Indole Aromatic Protons (4H): A series of multiplets in the range of δ 7.0-8.2 ppm. The proton at the C4 position is likely to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent iodine and the carbamate group.

-

Indole C2-H (1H): A singlet expected around δ 7.5-7.8 ppm.

-

tert-Butyl Protons (9H): A sharp singlet at approximately δ 1.6 ppm, characteristic of the nine equivalent protons of the Boc protecting group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 150 ppm.

-

Indole Aromatic Carbons (6C): Peaks in the aromatic region (δ 110-140 ppm).

-

Indole C2 and C3: The C2 carbon will appear around δ 125-130 ppm, while the C3 carbon, bonded to iodine, will be significantly shielded and appear further upfield, likely in the range of δ 70-80 ppm.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 84 ppm and a methyl carbon signal around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Carbamate): A strong absorption band around 1720-1740 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-N Stretch: In the range of 1250-1350 cm⁻¹.

-

C-I Stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-iodo-1H-indole.[5]

Materials:

-

3-iodo-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a dry reaction flask, dissolve 3-iodo-1H-indole (1.0 eq.) in dichloromethane.

-

Add triethylamine (2.5 eq.) to the solution.

-

Add di-tert-butyl dicarbonate (1.0 eq.) to the reaction mixture.

-

Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

-

Add the chosen solvent system.

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

- 1. This compound | 192189-07-4 [sigmaaldrich.com]

- 2. 192189-07-4|this compound|BLD Pharm [bldpharm.com]

- 3. Tert-butyl 5-iodo-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. N-Boc-5-溴吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-BOC-3-碘吲哚 CAS#: 192189-07-4 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectral Data of tert-Butyl 3-iodo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for the compound tert-Butyl 3-iodo-1H-indole-1-carboxylate. This key chemical intermediate, identified by CAS number 192189-07-4, is of significant interest in synthetic organic chemistry and drug discovery. The following sections present the available spectral data in a structured format, detail the experimental protocols for data acquisition, and provide a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.00 | d | 8.4 | H-4 |

| 7.81 | s | H-2 | |

| 7.42 | d | 8.4 | H-7 |

| 7.29 | t | 7.8 | H-6 |

| 7.19 | t | 7.8 | H-5 |

| 1.65 | s | C(CH₃)₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C=O |

| 135.9 | C-7a |

| 134.7 | C-2 |

| 130.4 | C-4 |

| 125.1 | C-6 |

| 123.2 | C-5 |

| 114.7 | C-7 |

| 84.1 | C (CH₃)₃ |

| 67.9 | C-3 |

| 28.2 | C(C H₃)₃ |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 343 | [M]⁺ (Molecular Ion) |

| 287 | [M - C₄H₈]⁺ |

| 244 | [M - Boc]⁺ |

| 116 | [C₈H₆N]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2975 | C-H stretch (tert-butyl) |

| 1735 | C=O stretch (carbamate) |

| 1455 | C-H bend (tert-butyl) |

| 1368 | C-N stretch |

| 1255 | C-O stretch |

| 1158 | C-O stretch |

| 750 | C-H bend (aromatic) |

| 550 | C-I stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard is prepared in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at 100 or 125 MHz. A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Sample Preparation: For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL. For direct infusion EI, a small amount of the solid sample is introduced into the ion source.

-

Data Acquisition: In ESI, the sample solution is introduced into the ion source at a flow rate of 5-20 µL/min. The mass spectrum is recorded in positive ion mode over a mass range of m/z 50-500. For EI, the sample is ionized with a standard electron energy of 70 eV.

Infrared (IR) Spectroscopy

The infrared spectrum of the solid-state sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of this compound.

An In-depth Technical Guide to the Mechanism of Iodination of tert-Butyl 3-iodo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the iodination of tert-butyl 1H-indole-1-carboxylate. The synthesis of 3-iodoindoles is a critical transformation in organic chemistry, as the resulting products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document details the prevalent electrophilic aromatic substitution mechanism, compares various iodinating agents, and provides detailed experimental procedures and spectral characterization data for the resulting tert-butyl 3-iodo-1H-indole-1-carboxylate.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Specifically, the introduction of an iodine atom at the C3 position of the indole ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings), which enable the construction of complex molecular architectures. The use of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a common strategy to modulate the reactivity of the indole ring and improve solubility in organic solvents. This guide focuses on the mechanism and practical aspects of the iodination of tert-butyl 1H-indole-1-carboxylate to yield this compound.

The Core Mechanism: Electrophilic Aromatic Substitution

The iodination of tert-butyl 1H-indole-1-carboxylate proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. The N-Boc group, being electron-withdrawing, slightly deactivates the ring compared to an unprotected indole, but the C3 position remains the preferential site of substitution.

The general mechanism can be broken down into three key steps:

-

Generation of the Electrophile: A potent electrophilic iodine species (I+) is generated from a less reactive iodine source. This is often achieved by using an iodinating agent in the presence of an activator, such as a Brønsted or Lewis acid.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the indole ring attacks the electrophilic iodine, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.

-

Deprotonation and Aromatization: A weak base, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the C3 position of the sigma complex, restoring the aromaticity of the indole ring and yielding the 3-iodoindole product.

Diagram of the General Electrophilic Aromatic Substitution Mechanism:

Caption: General workflow of the electrophilic iodination of N-Boc-indole.

Iodinating Agents and Reaction Conditions

Several reagents can be employed for the iodination of tert-butyl 1H-indole-1-carboxylate. The choice of reagent and conditions can influence the reaction's efficiency, selectivity, and substrate scope.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine. Its reactivity can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.

Mechanism with NIS and TFA:

The Synthesis and Utility of tert-Butyl 3-iodo-1H-indole-1-carboxylate: A Technical Guide

Introduction

Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key synthetic intermediate in the development of pharmaceuticals and complex organic molecules. The strategic placement of the iodine atom at the 3-position of the indole scaffold, combined with the protective tert-butyloxycarbonyl (Boc) group on the nitrogen, renders it a versatile building block for a variety of coupling reactions. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader advancements in indole chemistry. The indole nucleus is a prevalent motif in numerous biologically active compounds. However, the reactivity of the indole NH proton and the electron-rich pyrrole ring necessitates the use of protecting groups to achieve regioselective functionalization. The introduction of the Boc protecting group was a significant step, allowing for controlled reactions at other positions of the indole ring.

The subsequent challenge was the regioselective introduction of a halogen at the C3 position, a common site for further elaboration. Early methods for indole halogenation often lacked selectivity and required harsh conditions. The synthesis of this compound emerged from the need for a stable, yet reactive, C3-functionalized indole building block suitable for modern cross-coupling methodologies. While a singular "discovery" paper is not readily identifiable, its appearance in the chemical literature corresponds with the rise of palladium-catalyzed cross-coupling reactions and the increasing demand for diverse indole derivatives in medicinal chemistry.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound involves the direct iodination of the readily available tert-Butyl 1H-indole-1-carboxylate.

General Synthesis Pathway

Caption: General synthesis of this compound.

Detailed Experimental Protocol

A widely adopted procedure for the synthesis of this compound is the iodination of tert-Butyl 1H-indole-1-carboxylate using N-iodosuccinimide (NIS) as the iodine source and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) in an appropriate solvent like N,N-dimethylformamide (DMF).[1]

Materials:

-

tert-Butyl 1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10 wt% aqueous sodium thiosulfate (Na₂S₂O₅)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-Butyl 1H-indole-1-carboxylate in DMF in a round-bottom flask.

-

To this solution, add N-iodosuccinimide (typically 1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.2 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 10 wt% aqueous sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| CAS Number | 192189-07-4 | [2][3] |

| Molecular Formula | C₁₃H₁₄INO₂ | [3] |

| Molecular Weight | 343.17 g/mol | [3] |

| Appearance | Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, Refrigerator | [2][3] |

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Key Reactions and Experimental Workflow

References

Navigating the Synthesis and Handling of tert-Butyl 3-iodo-1H-indole-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key building block in the development of novel therapeutics and complex organic molecules. This document outlines critical safety protocols, detailed experimental procedures for its synthesis and subsequent reactions, and essential data presented in a clear, accessible format to ensure safe and effective laboratory practices.

Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. The following tables summarize the key safety information based on available safety data sheets (SDS).

GHS Hazard Identification

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction.[1] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 192189-07-4 |

| Molecular Formula | C₁₃H₁₄INO₂ |

| Molecular Weight | 344.16 g/mol |

| Appearance | Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid[1] |

| Storage | Store in a refrigerator.[1] |

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and derivatization of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Synthesis of this compound

This two-step procedure involves the Boc-protection of indole followed by regioselective iodination at the C3 position.

Step 1: Synthesis of tert-Butyl 1H-indole-1-carboxylate

-

Materials: 1H-Indole, di-tert-butyl dicarbonate ((Boc)₂O), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of 1H-indole (1.0 equivalent) in anhydrous DCM, add DMAP (1.0 equivalent).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield tert-butyl 1H-indole-1-carboxylate.

-

Step 2: Iodination of tert-Butyl 1H-indole-1-carboxylate

-

Materials: tert-Butyl 1H-indole-1-carboxylate, N-Iodosuccinimide (NIS), anhydrous acetonitrile (MeCN).

-

Procedure:

-

Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in anhydrous MeCN.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and protect from light. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

-

Materials: this compound, arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), solvent system (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0 equiv.).

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv.).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Sonogashira Coupling Reaction

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.

-

Materials: this compound, terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) salt (e.g., CuI), base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)), solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the palladium catalyst (0.05 equiv.), copper(I) iodide (0.1 equiv.), and the amine base (2.0-3.0 equiv.).

-

Degas the reaction mixture and stir under an inert atmosphere.

-

Heat the mixture to a temperature ranging from room temperature to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and reaction pathways relevant to the handling and use of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction pathway.

Disposal Considerations

Proper disposal of this compound and its reaction waste is crucial to ensure environmental safety and regulatory compliance. As an iodinated organic compound, it should be treated as hazardous waste.

-

Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Neutralization: Before disposal, any unreacted reagents should be neutralized. For instance, excess iodinating agents can be quenched with a reducing agent like sodium thiosulfate solution.

-

Professional Disposal: The segregated and labeled waste must be disposed of through a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash. Always follow your institution's specific guidelines for chemical waste disposal.

By adhering to the information and protocols outlined in this guide, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to advancements in drug discovery and organic chemistry.

References

Navigating the Solubility Landscape of tert-Butyl 3-iodo-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the established methodologies for its determination, offers a template for data presentation, and provides insights into its qualitative solubility based on its synthetic applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility assessment.

| Property | Value |

| Molecular Formula | C₁₃H₁₄INO₂ |

| Molecular Weight | 343.16 g/mol |

| CAS Number | 192189-07-4 |

| Physical Form | Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid |

| Purity | Typically ≥97% |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. The following table is provided as a template for researchers to systematically record their experimental findings. Such data is invaluable for comparative analysis and for building predictive solubility models.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Dichloromethane | e.g., Shake-Flask | |||

| e.g., Tetrahydrofuran | e.g., Shake-Flask | |||

| e.g., N,N-Dimethylformamide | e.g., Shake-Flask | |||

| e.g., Acetonitrile | e.g., Shake-Flask | |||

| e.g., Ethyl Acetate | e.g., Shake-Flask | |||

| e.g., Methanol | e.g., Shake-Flask | |||

| e.g., Toluene | e.g., Shake-Flask |

Qualitative Solubility Profile

From its documented use in various chemical syntheses, a qualitative understanding of its solubility can be inferred. The compound is frequently described as being "dissolved in" solvents such as N,N-Dimethylformamide (DMF), indicating appreciable solubility in this polar aprotic solvent. It is anticipated to exhibit good solubility in other common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate, which are often used in similar synthetic transformations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[1][2]. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The system should be agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.

-

Dilution: Immediately dilute the filtered saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Analytical Methods for Quantification

The accurate determination of solubility relies on a robust analytical method for quantifying the concentration of the dissolved analyte.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for the analysis of indole derivatives.[4] A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) and UV detection at an appropriate wavelength would be a typical starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For very low solubility or complex matrices, LC-MS/MS offers superior sensitivity and selectivity.[5]

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[6] A wavelength of maximum absorbance (λmax) should be determined and used for analysis.

Experimental Workflow and Logic

The determination of solubility follows a structured workflow to ensure accurate and reproducible results. The following diagram illustrates this process.

Conclusion

While quantitative solubility data for this compound remains to be fully documented in the public domain, this guide provides the necessary framework for researchers to generate this critical information. By employing the standardized shake-flask method and appropriate analytical techniques, reliable and reproducible solubility data can be obtained. This will, in turn, facilitate more efficient process development, formulation design, and ultimately, accelerate the journey of new chemical entities from the laboratory to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

A Technical Guide to tert-Butyl 3-iodo-1H-indole-1-carboxylate: A Versatile Intermediate in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a representative synthetic protocol, and its significant role as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This information is essential for its appropriate handling, characterization, and application in synthetic strategies.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 192189-07-4 | [1] |

| Molecular Formula | C₁₃H₁₄INO₂ | |

| Molecular Weight | 343.16 g/mol | [1] |

| Appearance | Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid | [1] |

| Purity | Typically ≥97% | [1] |

Synthetic Protocol: Electrophilic Iodination

The synthesis of this compound is most commonly achieved through the electrophilic iodination of the readily available precursor, tert-butyl 1H-indole-1-carboxylate. The following protocol is a representative method based on established procedures for the iodination of N-Boc protected indoles.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

tert-Butyl 1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10 wt% aqueous sodium thiosulfate (Na₂S₂O₅) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

To this solution, add N-Iodosuccinimide (NIS) (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with 10 wt% aqueous sodium thiosulfate (Na₂S₂O₅) solution to quench any remaining iodine, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

While direct biological activity of this compound is not extensively documented, its primary value lies in its role as a versatile synthetic intermediate. The iodo group at the C3 position of the indole scaffold serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This strategic functionalization is pivotal in the synthesis of a wide range of biologically active molecules, including potent inhibitors of protein kinases.

One such significant target is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[3][4] Dysregulation of GSK-3β signaling is associated with various pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers, making it an attractive target for drug development.[4][5]

The following diagram illustrates the workflow from this compound to a generic GSK-3β inhibitor, and a simplified representation of the GSK-3β signaling pathway.

Caption: Synthetic utility and biological context of GSK-3β inhibitors derived from this compound.

References

- 1. This compound | 192189-07-4 [sigmaaldrich.com]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Iodoindoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of the indole scaffold is therefore of paramount importance in the development of novel therapeutics. Among the various functionalized indoles, 3-iodoindoles serve as highly versatile synthetic intermediates. The carbon-iodine bond at the C3 position provides a reactive handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key synthetic methodologies for preparing 3-iodoindoles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of 3-iodoindoles can be broadly categorized into two main approaches: direct C-H iodination of a pre-existing indole core and cyclization strategies that form the indole ring with simultaneous or subsequent iodination.

Direct C-H Iodination of Indoles

The most straightforward method for the synthesis of 3-iodoindoles is the direct electrophilic iodination of the indole ring. The C3 position of indole is highly electron-rich and readily undergoes electrophilic aromatic substitution. Common iodinating reagents for this transformation include N-Iodosuccinimide (NIS) and molecular iodine (I₂), often in the presence of a base.

| Indole Substrate | Iodinating Reagent | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| 6-Methylindole | NIS (1.0-1.2 eq) | - | DMF or MeCN | 2-6 | Room Temp | - | |

| 6-Methylindole | I₂ (1.1 eq) | KOH (1.1-1.5 eq) | DMF | - | Room Temp | - | |

| Indole | I₂ (5 mol%) | - | Toluene | 5 | 40 °C | - |

Note: Yields were not explicitly provided in the referenced application note for the first two entries, but these are standard and effective methods.

Method A: Using N-Iodosuccinimide (NIS)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindole (1.0 eq) in N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of approximately 0.1-0.5 M.

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at room temperature. For larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash chromatography

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 3-iodo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C3-position is a key strategy for the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the substrate's stability and solubility, making it an ideal building block for the synthesis of diverse libraries of 3-arylindoles.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (this compound). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: Representative Suzuki-Miyaura Coupling of this compound

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from reactions performed on structurally similar substrates under optimized conditions and serves as a guideline for expected outcomes.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 90 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 10 | 88-98 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (10:1) | 100 | 12 | 75-85 |

| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |

| 6 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | 65-75 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling Reaction

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (2-5 mol%)

-

Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

If using a catalyst precursor like Pd(OAc)₂, add the appropriate phosphine ligand at this stage.

-

The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-(tert-butoxycarbonyl)-1H-indole.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes: Sonogashira Coupling of tert-Butyl 3-iodo-1H-indole-1-carboxylate

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2]

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[2] The functionalization of the indole core at the C3-position is of particular interest for the development of novel therapeutic agents. tert-Butyl 3-iodo-1H-indole-1-carboxylate is a key building block that allows for the introduction of diverse alkynyl moieties at this position via the Sonogashira reaction. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.

These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, offering a reliable pathway to a diverse range of 3-alkynyl-1H-indoles.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard, reliable method for the Sonogashira coupling using a palladium catalyst and a copper(I) cocatalyst.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

-

Copper(I) iodide (CuI) (0.01-0.03 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent and the amine base via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1H-indole derivative.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or when copper contamination of the final product is a concern.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl.[3]

-

A suitable base, e.g., Cesium carbonate (Cs₂CO₃) or 2,2,6,6-Tetramethylpiperidine (TMP).[3][4]

-

Anhydrous solvent (e.g., 1,4-Dioxane or Dimethyl sulfoxide (DMSO)).[3][4]

Procedure:

-

In an inert atmosphere glovebox or a Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the base.

-

Add the anhydrous solvent, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required, monitoring for completion.[3]

-

Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the pure product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various alkynes, based on analogous reactions reported in the literature.

Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions and Yields

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 50 | 6 | >90 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | DIPEA | DMF | 60 | 8 | 85-95 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 12 | >90 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | DMF | 70 | 5 | 75-85 |

Table 2: Copper-Free Sonogashira Coupling Conditions and Yields

| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 80-90 |

| 2 | 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl (2.5)[3] | TMP | DMSO | RT | 4 | >90[3] |

| 3 | 1-Octyne | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 70-80 |

Mandatory Visualizations

Sonogashira Reaction Workflow

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of the Sonogashira Reaction

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols: Heck Coupling Reaction for tert-Butyl 3-iodo-1H-indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1][2] This methodology is particularly valuable in medicinal chemistry and materials science for the synthesis of complex organic molecules, including functionalized heterocycles.[3]

This document provides a detailed protocol for the Heck coupling reaction of tert-Butyl 3-iodo-1H-indole-1-carboxylate, a key intermediate for the synthesis of various biologically active indole derivatives. The C3-position of the indole ring is a common site for functionalization, and this protocol offers a reliable method for introducing vinyl groups at this position.

Reaction Principle and Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound.[1][4]

-

Alkene Coordination and Insertion: The alkene coordinates to the resulting palladium(II) complex and then inserts into the palladium-carbon bond.[1]

-

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[4]

-

Reductive Elimination: The base regenerates the palladium(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[4][5]

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Comparative Experimental Protocols

The choice of catalyst, ligand, base, and solvent is critical for a successful Heck reaction.[6] Below is a summary of conditions reported for Heck couplings of various aryl iodides, which can be adapted for this compound.

| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | tert-Butyl acrylate | (dtbpf)PdCl₂ (2) | - | Et₃N (3) | PTS solution | RT | 6 | 96 | [7] |

| 2 | Methyl acrylate | Pd(OAc)₂ (5) | - | Et₃N / Na₂CO₃ | NMP | 100 | - | - | [8] |

| 3 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | - | High | [6] |

| 4 | Estragole | Pd precursor (0.001) | - | K₂CO₃ (2) | DMF | 100 | 3 | 96 (conv.) | [9] |

| 5 | tert-Butyl acrylate | Pd milling ball | - | K₂CO₃ | DMF (additive) | 120 | 2 | 82 | [10] |

Detailed Experimental Protocol

This protocol is adapted from a procedure for a similar N-Boc protected iodoindole substrate.[7]

Materials and Equipment:

-

This compound

-

Alkene (e.g., tert-butyl acrylate, styrene)

-

Palladium catalyst (e.g., (dtbpf)PdCl₂, Pd(OAc)₂)

-

Base (e.g., Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and any solid ligand, if used.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Through the septum, add the anhydrous solvent (e.g., DMF) via syringe, followed by the base (e.g., triethylamine, 2-3 equiv.) and the alkene partner (1.1-1.5 equiv.).

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the specific conditions chosen) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[11]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[11]

Experimental Workflow

The following diagram illustrates the general workflow for the Heck coupling reaction, from setup to purification.

Caption: General laboratory workflow for the Heck coupling reaction.

Expected Products and Characterization

The reaction of this compound with various alkenes will yield the corresponding 3-vinylindole derivatives.

| Alkene Partner | Structure of Expected Product |

| Methyl Acrylate | (E)-methyl 3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acrylate |

| Styrene | tert-butyl 3-((E)-styryl)-1H-indole-1-carboxylate |

| tert-Butyl Acrylate | (E)-tert-butyl 3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acrylate |

Characterization: The structure and purity of the final products should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the trans stereochemistry of the newly formed double bond, which is typical for the Heck reaction.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

HPLC: To determine the purity of the final compound.[13]

Safety Precautions:

-

Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents like DMF and dioxane are flammable and have specific health hazards; consult their Safety Data Sheets (SDS) before use.

-

Bases like triethylamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reactions at elevated temperatures should be conducted with care, using an oil bath with a temperature controller and a blast shield if necessary.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Heck Reaction [organic-chemistry.org]

- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application of tert-Butyl 3-iodo-1H-indole-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-iodo-1H-indole-1-carboxylate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate for the synthesis of a wide array of biologically active molecules. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and solubility of the molecule, while the iodine atom at the 3-position serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic functionalization allows for the introduction of diverse substituents at a crucial position of the indole scaffold, a privileged structure in numerous pharmacologically active compounds.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors and anticancer agents. It also includes comprehensive experimental protocols for key coupling reactions and a workflow for the synthesis of a PERK inhibitor, complete with quantitative data and diagrams of relevant signaling pathways.

Application Notes

Synthesis of Kinase Inhibitors

The indole nucleus is a common scaffold in a multitude of kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region. This compound is an excellent starting material for accessing 3-substituted indoles, which are integral to the structure of many potent and selective kinase inhibitors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are frequently employed to introduce aryl, heteroaryl, and alkynyl moieties at the 3-position of the indole core. These substituents can be tailored to target the specific pockets of various kinases, including those involved in cancer cell proliferation and survival signaling pathways like the PERK, BRAF/MEK/ERK, and PI3K/Akt/mTOR pathways.

For instance, the synthesis of novel PERK inhibitors has been explored using indole-based scaffolds. PERK, a key protein in the unfolded protein response (UPR), is a promising target in oncology as its inhibition can lead to apoptosis in cancer cells under ER stress. The development of such inhibitors often involves the coupling of the 3-iodoindole intermediate with various boronic acids or esters via the Suzuki reaction to generate a library of compounds for structure-activity relationship (SAR) studies.

Synthesis of Anticancer Agents

Beyond kinase inhibition, indole derivatives synthesized from this compound have shown broad applicability as anticancer agents. The indole scaffold can be found in natural products and synthetic compounds with potent cytotoxic and antiproliferative activities.

The functionalization at the 3-position allows for the modulation of the molecule's electronic and steric properties, which can significantly impact its interaction with biological targets. For example, the introduction of specific side chains can enhance the compound's ability to intercalate with DNA, inhibit tubulin polymerization, or modulate the activity of other key proteins involved in cancer progression. The versatility of the 3-iodoindole intermediate enables the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization in cancer drug discovery.

Quantitative Data

The following table summarizes the biological activity of a PERK inhibitor synthesized using an indole-based scaffold derived from a 3-haloindole precursor.

| Compound | Target | IC50 (nM) | Cell-based Assay |

| GSK2606414 Analog | PERK | <10 | Inhibition of PERK-mediated eIF2α phosphorylation |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, and the base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling

This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of this compound with an alkene.

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., butyl acrylate, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv)

-

Phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv)

-

Base (e.g., Et₃N, 2.0 equiv)

-

Solvent (e.g., DMF or Acetonitrile)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and the phosphine ligand in the solvent.

-

Add the alkene and the base to the reaction mixture.

-

Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)

-

Solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent, the terminal alkyne, and the base via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C until completion (monitored by TLC or LC-MS).

-

Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Visualizations

Caption: A typical experimental workflow for the synthesis and evaluation of a PERK inhibitor.

Caption: Simplified PERK signaling pathway and the point of intervention by a PERK inhibitor.

Caption: The BRAF/MEK/ERK signaling pathway, a common target for indole-based inhibitors.

Application Notes: Tert-Butyl 3-iodo-1H-indole-1-carboxylate as a Key Intermediate for the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction